molecular formula C24H28ClN5O4 B2610806 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-88-2

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B2610806
CAS-Nummer: 892289-88-2
Molekulargewicht: 485.97
InChI-Schlüssel: ACVZMBHNSYAYKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28ClN5O4 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Activities

Compounds with structural features similar to N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, fluoroquinolone-based 4-thiazolidinones have shown promising results against fungal and bacterial strains, indicating potential applications in developing new antimicrobial agents (Patel & Patel, 2010).

Antipsychotic and Antitumor Activities

Heterocyclic carboxamides resembling the compound's structure have been explored for potential antipsychotic properties. These analogs demonstrated significant binding affinity to dopamine and serotonin receptors, suggesting their utility in designing novel antipsychotic medications (Norman et al., 1996). Additionally, quinazoline derivatives containing piperazine moieties have been synthesized and shown potent antiproliferative activities against various cancer cell lines, highlighting their potential as antitumor agents (Li et al., 2020).

Antihypertensive Effects

Piperidine derivatives with quinazoline ring systems have been tested for antihypertensive activity, revealing some compounds with significant hypotensive effects in animal models. This research indicates a potential avenue for the development of new antihypertensive medications (Takai et al., 1986).

Wirkmechanismus

Target of Action

MLS000086795, also known as N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide or SMR000022823, is an atypical antipsychotic . The primary targets of this compound are Dopamine-2 (D2), 5-HT2A, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

MLS000086795 interacts with its targets by binding with high affinity to Dopamine-2 (D2), 5-HT2A, and 5-HT7 receptors . This compound acts as an antagonist, blocking the activity of these receptors . The antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

The interaction of MLS000086795 with its targets affects several biochemical pathways. By blocking D2, 5-HT2A, and 5-HT7 receptors, this compound can alter the balance of neurotransmitters in the brain, particularly dopamine and serotonin . This can lead to changes in mood, cognition, and behavior, which are often disrupted in conditions such as schizophrenia and bipolar disorder .

Result of Action

The molecular and cellular effects of MLS000086795’s action primarily involve changes in neurotransmitter activity. By blocking D2, 5-HT2A, and 5-HT7 receptors, MLS000086795 can alter the signaling of dopamine and serotonin in the brain . This can lead to improvements in the symptoms of conditions like schizophrenia and bipolar disorder .

Eigenschaften

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O4/c1-34-14-13-30-23(32)20-6-5-17(15-21(20)27-24(30)33)22(31)26-7-8-28-9-11-29(12-10-28)19-4-2-3-18(25)16-19/h2-6,15-16H,7-14H2,1H3,(H,26,31)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZMBHNSYAYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.